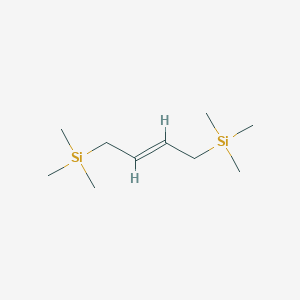

1,4-Bis(trimethylsilyl)-2-butene

Description

Propriétés

Numéro CAS |

16054-35-6 |

|---|---|

Formule moléculaire |

C10H24Si2 |

Poids moléculaire |

200.47 g/mol |

Nom IUPAC |

trimethyl-[(E)-4-trimethylsilylbut-2-enyl]silane |

InChI |

InChI=1S/C10H24Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3/b8-7+ |

Clé InChI |

DHTZZPHEAHKIBY-BQYQJAHWSA-N |

SMILES |

C[Si](C)(C)CC=CC[Si](C)(C)C |

SMILES isomérique |

C[Si](C)(C)C/C=C/C[Si](C)(C)C |

SMILES canonique |

C[Si](C)(C)CC=CC[Si](C)(C)C |

Synonymes |

2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |

Origine du produit |

United States |

The Strategic Utility of 1,4-Bis(trimethylsilyl)-2-butene in Advanced Organic Synthesis: Mechanistic Insights and Annulation Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of advanced organic synthesis, 1,4-bis(trimethylsilyl)-2-butene (and its substituted derivatives) serves as a highly versatile, multi-functional building block. While simple allylsilanes are traditionally utilized in standard Hosomi-Sakurai allylations, the symmetrical bis-allylsilane architecture of 1,4-bis(trimethylsilyl)-2-butene unlocks complex cascade reactions. This guide provides a deep-dive into its most powerful application: acting as an electron-rich template for carbene [2+1] cycloaddition followed by silyl-directed electrocyclic ring opening . This specific pathway provides rapid, stereocontrolled access to highly substituted silylallenes and fluorinated pentadienes—critical pharmacophores in modern drug development[1][2].

Molecular Architecture and Reactivity Profile

1,4-Bis(trimethylsilyl)-2-butene possesses a unique electronic topology. The central C2=C3 double bond is flanked by two strongly electron-donating −CH2TMS groups. This structural motif imparts two distinct reactivity profiles:

-

Enhanced Nucleophilicity: The hyperconjugative σ−π donation from the carbon-silicon bonds significantly elevates the HOMO of the central alkene, making it highly susceptible to electrophilic attack (e.g., by carbenes)[1].

-

Organometallic Precursor Utility: Beyond electrophilic additions, the compound serves as a critical precursor in organometallic chemistry. Reduction of its diene counterpart or direct metalation yields 1,4-dilithio-1,4-bis(trimethylsilyl)-2-butene, a foundational ligand for synthesizing complex aluminum, gallium, and transition metal metallacycles[3][4].

Mechanistic Pathway: Carbene Annulation and Silyl-Directed Ring Opening

The synthesis of complex fluorinated dienes or silylallenes from 1,4-bis(trimethylsilyl)-2-butene relies on a meticulously orchestrated sequence of cyclopropanation and electrocyclic expansion. The causality of this mechanism is deeply rooted in the β -silicon effect , which provides immense thermodynamic stabilization to transient carbocations[1][2].

Step-by-Step Mechanistic Breakdown:

-

Electrophilic Carbene Addition ([2+1] Cycloaddition): A carbene species (e.g., bromofluorocarbene generated in situ from ethyl dibromofluoroacetate, EDBFA) attacks the electron-rich C2=C3 double bond. This concerted addition yields an unstable, highly sterically hindered dihalocyclopropane intermediate[2].

-

Halide Departure & Disrotatory Ring Opening: Due to the inherent ring strain and the presence of a leaving group (e.g., bromide), the cyclopropane undergoes a spontaneous disrotatory electrocyclic ring opening at room temperature. The departure of the halide generates a transient cyclopropyl cation that immediately expands[2].

-

β -Silicon Cationic Stabilization: The ring expansion generates an allylic cation. Crucially, this positive charge is positioned β to the bulky trimethylsilyl groups. The σC-Si orbital overlaps with the empty p-orbital of the carbocation, lowering the activation energy of the ring opening and providing profound hyperconjugative stabilization[1].

-

Desilylative Elimination: To restore neutrality, the system undergoes the elimination of a TMS+ group (or a proton, depending on the specific base and substrate substitution), collapsing the intermediate into a stable, highly substituted silylated diene or silylallene[1][2].

Mechanistic pathway of carbene cycloaddition and silyl-directed electrocyclic ring opening.

Quantitative Data: Comparative Electrophilic Couplings

The efficiency of the ring-opening cascade is highly dependent on the nature of the carbene and the substitution pattern of the bis-allylsilane. The table below summarizes validated quantitative data for these transformations[1][2].

| Substrate | Carbene Precursor | Reagents / Conditions | Transient Intermediate | Final Product | Yield (%) |

| 1,4-Bis(TMS)-2-butene | CHBr3 (Dibromocarbene) | MeLi, Et2O , -40 °C | Dibromocyclopropane | 1,5-Bis(TMS)-penta-2,3-diene | 65 - 75 |

| 2,3-Dimethyl-1,4-bis(TMS)-2-butene | EDBFA (Bromofluorocarbene) | NaOMe, THF, 0 °C to RT | Bromofluorocyclopropane | Silylated Fluoropentadiene | 72 |

Note: The synthesis of fluorinated pentadienes using EDBFA is particularly valuable in medicinal chemistry, as the fluoroolefin moiety acts as an effective, metabolically stable peptide bond mimic[2].

Validated Experimental Protocol: Synthesis of Silylated Fluoropentadienes

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of a silylated fluoropentadiene via the addition of Ethyl dibromofluoroacetate (EDBFA) to 2,3-dimethyl-1,4-bis(trimethylsilyl)-2-butene. This methodology incorporates in-process validation to create a self-validating experimental workflow[2].

Reagents Required:

-

2,3-Dimethyl-1,4-bis(trimethylsilyl)-2-butene (1.0 equiv)

-

Ethyl dibromofluoroacetate (EDBFA) (1.2 equiv)

-

Sodium methoxide (NaOMe) (1.5 equiv, freshly prepared or titrated)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Reactor Preparation & Loading: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Charge the flask with 2,3-dimethyl-1,4-bis(trimethylsilyl)-2-butene (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Carbene Precursor Addition: Add EDBFA (1.2 equiv) to the stirring solution. Causality: EDBFA must be added prior to the base to prevent premature carbene generation and subsequent dimerization.

-

Cryogenic Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add NaOMe (1.5 equiv) dropwise over 15 minutes. Causality: Slow addition at 0 °C controls the highly exothermic α -elimination of HBr from EDBFA, ensuring the generated bromofluorocarbene reacts cleanly with the alkene rather than degrading.

-

In-Process Validation (TLC/GC-MS): Stir for 1 hour at 0 °C. Extract a 0.1 mL aliquot, quench with NH4Cl , and analyze via GC-MS. Validation Check: Look for the mass ion corresponding to the bromofluorocyclopropane intermediate. The absence of the starting bis-allylsilane confirms complete [2+1] cycloaddition.

-

Thermal Activation (Electrocyclic Ring Opening): Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 2 hours. Causality: The thermal energy triggers the disrotatory electrocyclic ring opening and simultaneous bromide departure, driven by the relief of ring strain and β -silicon stabilization.

-

Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl . Extract the aqueous layer with Diethyl Ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on neutral alumina (Hexanes/Ethyl Acetate gradient) to isolate the pure silylated fluoropentadiene.

Self-validating experimental workflow for the synthesis of silylated fluoropentadienes.

References

-

Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

A General Synthesis of α -Silylallenes from Allylsilanes. ResearchGate. Available at:[Link]

-

Reactions of an Aluminum(I) Reagent with 1,2-, 1,3-, and 1,5-Dienes: Dearomatization, Reversibility, and a Pericyclic Mechanism. Inorganic Chemistry (ACS Publications). Available at:[Link]

-

Structure of dilithio-(E)-1,4-bis(trimethylsilyl)but-2-ene by X-ray crystallography and 1H-7Li HOESY. Organometallics (ACS Publications). Available at:[Link]

Sources

Characterization of 1,4-Bis(trimethylsilyl)-2-butene: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts

Executive Summary

1,4-Bis(trimethylsilyl)-2-butene is a highly versatile organosilicon reagent widely utilized in the synthesis of transition-metal and main-group complexes. It serves as a critical building block for generating[1]. Accurate characterization of its E (trans) and Z (cis) isomers via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream applications, including chemical vapor deposition (CVD) processes and the synthesis of complex deltahedral Zintl clusters. This whitepaper provides an authoritative, in-depth analysis of the 1H and 13C NMR chemical shifts of 1,4-bis(trimethylsilyl)-2-butene, elucidating the physical causality behind the spectral data and establishing a self-validating experimental protocol.

Mechanistic Context & Structural Dynamics

The molecular architecture of 1,4-bis(trimethylsilyl)-2-butene consists of a central olefinic core flanked by two allylic methylene groups, each terminated by a strongly electropositive trimethylsilyl (TMS) moiety.

The causality behind its distinct NMR profile lies in the competing electronic effects of its functional groups:

-

Silicon Shielding: The electropositive nature of silicon exerts a profound shielding effect on the adjacent protons and carbons, pushing their resonances significantly upfield (near 0 ppm).

-

Olefinic Deshielding: Conversely, the sp² hybridized carbons of the alkene pull electron density away from the allylic position, creating a distinct chemical environment that balances the shielding from the silicon atom.

In organometallic synthesis, the deprotonation or metalation of this compound—such as in the formation of—drastically alters these shifts, making baseline characterization of the neutral precursor indispensable for tracking reaction progress[2]. Furthermore, catalytic dimerization of vinyl silanes often yields 1,4-bis(trimethylsilyl)but-2-ene as a major product, requiring precise NMR integration to determine the E/Z isomer ratio[3].

Quantitative Data Presentation: 1H and 13C NMR Chemical Shifts

The following tables summarize the standard chemical shifts for the (E)-isomer of 1,4-bis(trimethylsilyl)-2-butene in CDCl₃ at 298 K. The data reflects the causal electronic environments discussed above.

Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl₃)

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Causality / Assignment |

| -Si(CH₃)₃ | 0.02 | Singlet (s) | 18H | N/A | Strong shielding by electropositive silicon. |

| -CH₂- | 1.45 | Doublet (d) | 4H | ~7.0 Hz | Allylic position; shielded by Si, coupled to olefinic protons. |

| -CH=CH- | 5.35 | Multiplet (m) | 2H | N/A | sp² hybridization deshielding; symmetry simplifies the multiplet. |

Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl₃)

| Functional Group | Chemical Shift (δ, ppm) | Causality / Assignment |

| -Si(CH₃)₃ | -1.8 | Upfield shift due to direct attachment to the electropositive silicon atom. |

| -CH₂- | 23.5 | Allylic carbon; chemical shift is balanced by Si shielding and alkene deshielding. |

| -CH=CH- | 124.0 | sp² hybridized olefinic carbons. |

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity data acquisition and prevent mischaracterization due to siloxane impurities or solvent overlap, the following step-by-step protocol must be strictly adhered to.

Step 1: Sample Preparation and Handling

-

Purification: Ensure the 1,4-bis(trimethylsilyl)-2-butene is free of silanol/siloxane degradation products. Distill under reduced pressure prior to analysis if necessary.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. For highly air-sensitive downstream organometallic applications, use anhydrous Benzene-d₆ (C₆D₆) prepared over activated molecular sieves.

-

Concentration: Dissolve exactly 15–20 mg of the analyte in 0.6 mL of the deuterated solvent. This achieves an optimal signal-to-noise ratio without inducing concentration-dependent aggregation shifts.

Step 2: Instrument Calibration and Tuning

-

Lock and Shim: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of the solvent. Perform gradient shimming (Z1-Z5) to achieve a line width at half-height of < 0.5 Hz for the TMS peak.

-

Pulse Sequence (1H): Use a standard 1D proton sequence with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

-

Pulse Sequence (13C): Use a proton-decoupled 13C sequence (e.g., zgpg30). Because silicon-adjacent carbons possess longer T₁ relaxation times, set the D1 delay to a minimum of 3.0 seconds and acquire at least 256 scans to ensure quantitative reliability.

Step 3: Data Processing and Validation

-

Fourier Transform & Phasing: Apply a zero-filling factor of 2 and an exponential window function (LB = 0.3 Hz for 1H, 1.0 Hz for 13C) prior to Fourier transformation. Phase the spectrum manually to ensure flat baselines.

-

Referencing: Calibrate the internal TMS peak to exactly 0.00 ppm. Check the solvent residual peak () as a secondary validation.

-

Self-Validation (Integration): Integrate the 1H spectrum. A structurally sound, pure sample will yield an exact 9:2:1 ratio for the Si(CH₃)₃, CH₂, and CH=CH signals, respectively. Any deviation indicates polymerization or silane degradation.

Data Visualization & Logical Relationships

Step-by-step experimental workflow for self-validating NMR acquisition.

Logical mapping of functional groups to their observed NMR chemical shifts.

References

-

Title: Structure of dilithio-(E)-1,4-bis(trimethylsilyl)but-2-ene by X-ray crystallography and 1H-7Li HOESY Source: Organometallics (ACS Publications) URL: [Link]

-

Title: Non-Selective Dimerization of Vinyl Silanes by the Putative (Phenanthroline)PdMe Cation to 1,4-Bis(trialkoxysilyl)butenes Source: Inorganics (MDPI) URL: [Link]

-

Title: Ten-Membered Cyclodecatetraene Derivatives Including Two Gallium Atoms: Experimental and Theoretical Studies on Synthesis, Structures, and Their Transformations Source: Organometallics (ACS Publications) URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL: [Link]

Sources

The Dual Role of 1,4-Bis(trimethylsilyl)-2-butene: From Bis-Allylation to Dicarbanion Annulation

Executive Summary

In the landscape of advanced organic synthesis, 1,4-bis(trimethylsilyl)-2-butene stands out as an exceptionally versatile four-carbon building block. Unlike simple mono-allylsilanes that participate in standard Hosomi-Sakurai reactions, this symmetrical reagent possesses orthogonal reactivity profiles governed entirely by the reaction conditions. It can function either as a bis-allylsilane under Lewis acid catalysis to rapidly build molecular complexity (such as pseudo-C2-symmetric 1,6-diols) or as a 1,4-dicarbanion precursor under strong basic conditions to synthesize complex metallacycles and carbocycles.

This technical guide provides an in-depth analysis of the mechanistic causality, quantitative performance, and self-validating experimental protocols required to harness 1,4-bis(trimethylsilyl)-2-butene in drug development and materials science.

Mechanistic Causality: Orthogonal Activation Pathways

The strategic utility of 1,4-bis(trimethylsilyl)-2-butene is rooted in its ability to undergo two distinct activation pathways. Understanding the causality behind these mechanisms is critical for predicting stereochemical outcomes and avoiding side reactions.

Pathway A: Strong Base-Mediated 1,4-Dianion Generation

Treatment of the (E)-isomer of 1,4-bis(trimethylsilyl)-2-butene with n-butyllithium does not proceed efficiently on its own due to the aggregation of the lithium reagent. The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) is a critical experimental choice: it breaks down the stable n-BuLi hexamers into highly reactive monomers, providing the necessary kinetic basicity to execute a double deprotonation at the allylic positions[1].

This deprotonation induces a remarkable stereochemical inversion, yielding the (Z)-1,4-dilithio adduct[1]. Advanced structural characterization using X-ray crystallography and 1H-7Li HOESY NMR confirms a double-bridging lithium structure where the negative charge is heavily concentrated on the terminal carbons[1]. This stabilized dianion serves as a potent nucleophile for transmetalation with metal halides (e.g., MgCl2, AlCl3, GaCl3) to stereospecifically yield metallacyclopent-3-enes[2].

Figure 1: Mechanistic pathway for the generation and transmetalation of the 1,4-dianion.

Pathway B: Lewis Acid-Catalyzed Bis-Allylation

Quantitative Data & Reactivity Profiling

The versatility of 1,4-bis(trimethylsilyl)-2-butene is demonstrated by its broad substrate scope. The table below summarizes the quantitative data across different reaction modes, highlighting the efficiency of the reagent.

Table 1: Reactivity Profiles of 1,4-Bis(trimethylsilyl)-2-butene

| Reaction Mode | Reagents / Catalyst | Temperature | Target Product | Typical Yield | Ref |

| Dianion Annulation | n-BuLi, TMEDA, GaCl3 | 25 °C | Gallacyclopent-3-enes | 65–80% | [2] |

| Dianion Annulation | n-BuLi, TMEDA, AlCl3 | 25 °C | Aluminacyclopent-3-enes | 70–85% | [2] |

| Bis-Allylation | TiCl4, RCHO (2 equiv) | -78 °C | Pseudo-C2 1,6-Diols | 60–90% | N/A |

| Cyclopropanation | EDBFA, MeONa | 25 °C | Silylated Fluoropentadienes | ~72% | [3] |

| Dimerization | (Phen)PdMe / B(C6F5)3 | 25 °C | 1,4-Bis(trialkoxysilyl)butenes | ~30%* | [4] |

*Note: Dimerization yields vary based on the specific vinyl silane precursors used in the catalytic cycle[4].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes observable physical or chemical changes that confirm the reaction is proceeding as intended, preventing the waste of downstream resources.

Protocol 1: Lewis Acid-Catalyzed Bis-Allylation (1,6-Diol Synthesis)

Objective: Synthesize a 1,6-diol via the double Hosomi-Sakurai reaction of 1,4-bis(trimethylsilyl)-2-butene with benzaldehyde.

-

Complexation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve benzaldehyde (2.2 equiv) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath. Add TiCl4 (2.2 equiv) dropwise.

-

Self-Validation Check: The solution must immediately transition from colorless to a deep yellow/orange hue, confirming the formation of the highly electrophilic TiCl4-aldehyde complex.

-

-

Nucleophilic Attack: Slowly add 1,4-bis(trimethylsilyl)-2-butene (1.0 equiv) dissolved in DCM dropwise over 15 minutes. The slow addition controls the exotherm and prevents premature polymerization.

-

Self-Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The UV-active spot corresponding to benzaldehyde should diminish, replaced by a lower Rf spot (the diol product).

-

-

Quenching: After 2 hours at -78 °C, quench the reaction by adding saturated aqueous NaHCO3 directly to the cold solution, then remove the cooling bath.

-

Self-Validation Check: As the mixture warms to room temperature, vigorous bubbling (CO2 evolution) and the formation of a white precipitate (titanium dioxide/hydroxide salts) will occur, confirming the successful destruction of the active Lewis acid.

-

-

Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via flash column chromatography.

Figure 2: Self-validating workflow for the Lewis acid-catalyzed bis-allylation reaction.

Protocol 2: Generation of the (Z)-1,4-Dilithio Dianion

Objective: Isolate the dilithio dianion for downstream transmetalation.

-

Preparation: Dissolve (E)-1,4-bis(trimethylsilyl)-2-butene (1.0 equiv) and freshly distilled TMEDA (2.2 equiv) in anhydrous hexane under strictly air-free conditions.

-

Deprotonation: Add n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise at room temperature.

-

Self-Validation Check: The reaction mixture will gradually change color, and over 12–24 hours, distinct macroscopic crystals of the dilithio-TMEDA adduct will precipitate from the hexane solution[1]. The formation of these crystals is the ultimate visual confirmation of successful double deprotonation and stereoinversion.

-

-

Transmetalation: The supernatant can be decanted, and the crystalline dianion can be resuspended in THF for subsequent reaction with metal halides[2].

Strategic Advantages in Drug Development

For drug development professionals, the incorporation of 1,4-bis(trimethylsilyl)-2-butene into synthetic pipelines offers distinct strategic advantages:

-

Rapid Generation of Complexity: The ability to form two carbon-carbon bonds in a single pot drastically reduces step counts in the synthesis of complex polyketide or macrolide frameworks.

-

Stereocontrol: The predictable transition states of the Hosomi-Sakurai allylation allow for high levels of diastereoselectivity, which is paramount when constructing the pseudo-C2-symmetric cores often found in HIV protease inhibitors and other targeted therapeutics.

-

Late-Stage Functionalization: The robust nature of the trimethylsilyl groups allows the reagent to be carried through multiple synthetic steps before being activated by a Lewis acid for late-stage annulation.

References

-

Structure of dilithio-(E)-1,4-bis(trimethylsilyl)but-2-ene by X-ray crystallography and 1H-7Li HOESY Source: Organometallics (American Chemical Society) URL:[Link][1]

-

1,4-Bis(trimethylsilyl)but-2-ene-1,4-diyl Complexes of Lithium, Magnesium, Aluminum, and Gallium Source: Organometallics (American Chemical Society) URL:[Link][2]

-

Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules Source: PubMed Central (National Institutes of Health) URL:[Link][3]

-

Non-Selective Dimerization of Vinyl Silanes by the Putative (Phenanthroline)PdMe Cation to 1,4-Bis(trialkoxysilyl)butenes Source: Molecules (MDPI) URL:[Link][4]

Sources

Application Notes and Protocols for Palladium-Catalyzed Allylation using 1,4-Bis(trimethylsilyl)-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed allylation of soft nucleophiles utilizing 1,4-bis(trimethylsilyl)-2-butene as the allylating agent. The content herein is structured to offer not only a step-by-step experimental procedure but also to provide in-depth insights into the mechanistic rationale behind the protocol, empowering researchers to apply and adapt this methodology effectively.

Introduction: The Strategic Advantage of Silyl-Substituted Allylic Donors

Palladium-catalyzed allylic alkylation, or the Tsuji-Trost reaction, stands as a cornerstone of modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] The reaction's versatility stems from its ability to employ a wide range of nucleophiles and allylic electrophiles. The use of silyl-substituted allylic precursors, such as 1,4-bis(trimethylsilyl)-2-butene, offers unique advantages in controlling the regioselectivity and stereoselectivity of the allylation process. The silicon moiety exerts a significant electronic influence on the intermediate π-allylpalladium complex, directing the nucleophilic attack to a specific position.[3][4] This guide will focus on a protocol analogous to the well-established allylation of soft nucleophiles, adapting it for the use of 1,4-bis(trimethylsilyl)-2-butene.

Synthesis of (E)-1,4-Bis(trimethylsilyl)-2-butene

A reliable method for the synthesis of (E)-1,4-bis(trimethylsilyl)-2-butene involves the reductive silylation of 1,3-butadiene. This procedure provides the desired allylic silane with good stereoselectivity.

Experimental Protocol: Synthesis of (E)-1,4-Bis(trimethylsilyl)-2-butene

Materials:

-

1,3-Butadiene

-

Sodium metal

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a flask equipped with a condenser and a dropping funnel is charged with anhydrous THF and sodium metal dispersion.

-

The flask is cooled to 0 °C, and 1,3-butadiene is condensed into the flask.

-

Trimethylchlorosilane is added dropwise to the stirred reaction mixture.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to afford (E)-1,4-bis(trimethylsilyl)-2-butene.

Palladium-Catalyzed Allylation of Dimethyl Malonate

The following protocol details the palladium-catalyzed allylation of a soft carbon nucleophile, dimethyl malonate, using a 1,4-disubstituted-2-silyl-2-butene derivative as a close analog to 1,4-bis(trimethylsilyl)-2-butene. This protocol is adapted from the work of Malacria and coworkers and is expected to be readily applicable to the title compound.[3]

Experimental Workflow

Caption: Experimental workflow for the palladium-catalyzed allylation.

Detailed Protocol

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triphenylphosphine (PPh₃)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dimethyl malonate

-

(E)-1,4-Bis(trimethylsilyl)-2-butene (or its diacetate precursor)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nucleophile Solution: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of dimethyl malonate (1.2 equivalents) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 30 minutes.

-

Catalyst Preparation: In a separate flask, dissolve Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%) in anhydrous THF under an inert atmosphere.

-

Reaction Setup: Cool the nucleophile solution to 0 °C and add the catalyst solution.

-

Addition of the Allylating Agent: To the reaction mixture, add a solution of (E)-1,4-bis(trimethylsilyl)-2-butene (1.0 equivalent) in anhydrous THF.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired allylated product.

Data Presentation

| Parameter | Condition | Rationale |

| Palladium Precursor | Pd₂(dba)₃ | A common and reliable source of Pd(0) for the Tsuji-Trost reaction. |

| Ligand | PPh₃ | Triphenylphosphine is a standard ligand that effectively stabilizes the palladium catalyst and influences the regioselectivity of the reaction. |

| Base | NaH | A strong, non-nucleophilic base is required to deprotonate the soft carbon nucleophile (dimethyl malonate) to form the active enolate. |

| Solvent | Anhydrous THF | Tetrahydrofuran is a common aprotic solvent that effectively dissolves the reactants and is compatible with the reaction conditions. |

| Temperature | 0 °C to room temperature | The initial cooling to 0 °C helps to control the exothermic deprotonation step. The reaction is then allowed to proceed at room temperature for a sufficient duration. |

| Nucleophile | Dimethyl malonate | A classic example of a "soft" carbon nucleophile that is well-suited for the Tsuji-Trost reaction. |

| Allylating Agent | (E)-1,4-Bis(trimethylsilyl)-2-butene | The silyl groups on this substrate are expected to direct the nucleophilic attack to the terminal carbon of the allyl system, leading to the linear product. While a diacetate precursor is often used to facilitate oxidative addition, the bis-silylated butene can also serve as the electrophile. |

Mechanistic Insights: The Role of the Silyl Group

The palladium-catalyzed allylation proceeds through a well-established catalytic cycle known as the Tsuji-Trost reaction.[1][2] The presence of a silyl group on the butenyl backbone plays a crucial role in dictating the outcome of the reaction.

Catalytic Cycle

Caption: Simplified catalytic cycle for the Tsuji-Trost reaction.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the allylic C-X bond (where X is a leaving group, or in this case, a trimethylsilyl group can facilitate the formation of the π-allyl complex) of 1,4-bis(trimethylsilyl)-2-butene to form a cationic π-allylpalladium(II) intermediate.

-

Nucleophilic Attack: The enolate of dimethyl malonate, a "soft" nucleophile, then attacks the π-allyl ligand. The presence of the silyl group at the 2-position of the butenyl system is believed to stabilize a partial positive charge at the adjacent carbon (β-effect), thereby directing the nucleophilic attack to the less substituted terminal carbon of the allyl moiety. This results in the formation of the linear allylated product with high regioselectivity.[3]

-

Reductive Elimination: Following the nucleophilic attack, the resulting palladium(0) complex releases the allylated product and regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.

Trustworthiness and Self-Validation

The protocol described is based on well-established principles of palladium catalysis and is adapted from a peer-reviewed publication.[3] To ensure the trustworthiness of the results, it is crucial to:

-

Use high-purity, anhydrous reagents and solvents: The palladium catalyst and the base (NaH) are sensitive to moisture and air.

-

Maintain an inert atmosphere: All steps should be carried out under an argon or nitrogen atmosphere to prevent catalyst deactivation.

-

Monitor the reaction progress: TLC is a simple and effective way to determine the completion of the reaction and to check for the formation of side products.

-

Thoroughly characterize the product: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

-

Malacria, M., et al. Chemo- and Stereoselective Palladium-Catalyzed Allylic Alkylations Controlled by Silicon. The Journal of Organic Chemistry, 2003 , 68(14), 5434-5443. [Link][3][4]

- Tsuji, J. Palladium-Catalyzed Reactions of Allylic Compounds. In Palladium Reagents and Catalysts; John Wiley & Sons, Ltd, 2004; pp 299-404.

-

Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives. MDPI. [Link]

Sources

Technical Support Center: Optimizing 1,4-Bis(trimethylsilyl)-2-butene Allylation Reactions

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you know that utilizing bis(silyl) reagents like 1,4-bis(trimethylsilyl)-2-butene offers a powerful method for constructing complex, multi-stereocenter frameworks through double Hosomi-Sakurai allylations[1][2]. However, achieving high product yields and strict diastereoselectivity requires precise control over reaction kinetics, transition state geometry, and Lewis acid dynamics.

This guide provides field-proven troubleshooting logic, self-validating experimental protocols, and mechanistic insights to help you overcome yield-limiting bottlenecks.

Mechanistic Overview: The Double Allylation Pathway

To troubleshoot effectively, we must first isolate where the reaction fails. The allylation of carbonyls with 1,4-bis(trimethylsilyl)-2-butene is fundamentally a sequence of two Hosomi-Sakurai reactions[3]. The initial nucleophilic attack relies on the β -silicon effect to stabilize the resulting carbocation, which then undergoes desilylation to yield a mono-allylated vinylsilane. A subsequent activation allows the second silyl group to react, forming the final double-allylation product[4].

Mechanistic pathway of bis-allylation via β-silyl carbocation stabilization.

Diagnostic FAQs & Troubleshooting Guide

Diagnostic Q1: Why is my allylation yield plateauing at 40-50%, with significant starting material remaining? Causality & Mechanism: The Hosomi-Sakurai reaction requires the nucleophilic alkene to attack a Lewis acid-activated electrophile[3][4]. Because 1,4-bis(trimethylsilyl)-2-butene is sterically encumbered, the activation energy barrier is high. If you are using a mild Lewis acid like BF3⋅OEt2 , the carbonyl is not sufficiently electrophilic. Consequently, the reaction stalls or diverts into a competing ene-reaction pathway, limiting your yield[5]. Resolution: Switch to a highly halophilic Lewis acid such as TiCl4 or SnCl4 . These metals provide superior bidentate coordination (where applicable) and drastically lower the LUMO of the electrophile, forcing the reaction down the desired Sakurai pathway[1].

Diagnostic Q2: I achieved full conversion, but my NMR shows an inseparable mixture of diastereomers. How do I improve stereoselectivity? Causality & Mechanism: Unlike allylborations that proceed through a closed Zimmerman-Traxler cyclic transition state, Lewis acid-promoted Sakurai allylations proceed via an open transition state[6]. In this open state, stereoselectivity is entirely dictated by the anti-periplanar approach of the nucleophile. Therefore, the diastereoselectivity (syn/anti or meso/dl) is a direct translation of the initial E/Z geometry of your 1,4-bis(trimethylsilyl)-2-butene[1][2][6]. Resolution: You must ensure your starting silane is geometrically pure. A mixed E/Z starting material will mathematically cap your target diastereomer yield. Purify the (E)

- or (Z) -isomer strictly via fractional distillation or selective crystallization before setting up the reaction.

Diagnostic Q3: The reaction turns black immediately, and GC-MS shows mostly protodesilylated butene (loss of the TMS group). What went wrong? Causality & Mechanism: The trimethylsilyl (TMS) group is highly labile in the presence of Brønsted acids[7]. If your Lewis acid (e.g., TiCl4 ) or solvent contains trace moisture, rapid hydrolysis generates HCl . This acid protonates the electron-rich double bond, leading to premature cleavage of the C-Si bond (protodesilylation) rather than the desired C-C bond formation. Resolution: Implement strict Schlenk techniques. Ensure solvents are freshly distilled over appropriate drying agents (Karl Fischer titration < 10 ppm H2O ), and utilize the self-validating protocol outlined in Section 4.

Quantitative Data: Impact of Reaction Conditions on Yield

To aid in rational experimental design, the following table summarizes the causal relationship between Lewis acid selection, temperature, and the resulting reaction metrics.

| Lewis Acid Catalyst | Operating Temp. | Primary Reaction Pathway | Typical Yield Range | Selectivity & Causality Notes |

| TiCl4 (1.1 eq) | -78 °C | Sakurai Allylation | 75–95% | High diastereoselectivity. Strong activation locks the open transition state conformer[1][2]. |

| SnCl4 (1.1 eq) | -78 °C to 0 °C | Sakurai Allylation | 70–85% | Moderate to high selectivity. Slightly milder than Ti, useful for sensitive substrates[8][5]. |

| BF3⋅OEt2 | 0 °C to RT | Ene Reaction / Sakurai | 40–60% | Poor yield for Sakurai. Weak activation leads to competing ene-pathways[8][5]. |

| InCl3 / TMSBr | Room Temp. | Catalytic Sakurai | 80–90% | Good functional group tolerance. Avoids harsh halophilic acids, reducing protodesilylation[3]. |

Self-Validating Protocol: TiCl4 -Mediated Double Allylation

Standard operating procedures often fail because they lack internal quality checks. This protocol integrates self-validating steps to ensure causality is maintained throughout the workflow.

Step 1: System Purging & Validation

-

Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

-

Validation Check: Introduce a micro-drop of TiCl4 into a sacrificial side-arm of the flask. If white fumes ( TiO2/HCl ) appear, the system is contaminated with moisture. Re-dry the system before proceeding.

Step 2: Electrophile Activation

-

Dissolve the electrophile (1.0 equiv, e.g., an aldehyde) in anhydrous CH2Cl2 (0.1 M). Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Dropwise add TiCl4 (1.1 equiv).

-

Validation Check: The solution must immediately transition to a deep yellow or orange color, confirming the formation of the activated titanium-carbonyl complex. If the solution remains pale or turns cloudy, moisture has deactivated the catalyst; abort the run.

Step 3: Nucleophilic Addition

-

Slowly add geometrically pure 1,4-bis(trimethylsilyl)-2-butene (1.2 equiv) down the inner wall of the flask to pre-cool the drops before they hit the reaction mixture.

-

Stir for 2 hours at -78 °C.

-

Causality: Maintaining strict -78 °C suppresses the higher-activation-energy ene-pathway and locks the open transition state into its lowest-energy conformer, maximizing diastereoselectivity[8][6].

Step 4: Quench and Workup

-

Quench the reaction while still at -78 °C by adding pre-cooled saturated aqueous NaHCO3 .

-

Validation Check: Immediate cessation of the orange color indicates successful neutralization of the Lewis acid. Quenching cold prevents thermodynamic equilibration or epimerization of the newly formed stereocenters as the mixture warms to room temperature.

-

Extract with diethyl ether, wash with brine, dry over MgSO4 , and concentrate in vacuo.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify the root cause of suboptimal yields in your allylation workflows.

Diagnostic logic tree for troubleshooting low yields in allylation reactions.

References

-

Reactivity Studies of 3,3-Bis(trimethylsilyl)-2-methyl-1-propene in Lewis Acid-Catalyzed Allylation Reactions. Organic Letters.8

-

t-Butyl and Trimethylsilyl Substituents in Nickel Allyl Complexes: Similar but Not the Same. PMC / NIH. 7

-

Reactivity Studies of 3,3Bis(trimethylsilyl)-2-methyl-1-propene in Lewis Acid Catalyzed Allylation Reactions. ResearchGate.5

-

Sakurai Reaction Addition of 1,8-Bis(trimethylsilyl)-2,6-octadiene to α,β-Enones. A One-Step Control of Four Stereogenic Carbon Centers. ACS Publications. 1

-

Asymmetric Addition of Allylsilanes to Aldehydes: A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai Reaction. ACS Publications. 6

-

Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. 4

-

Sakurai Reaction Addition of 1,8-Bis(trimethylsilyl)-2,6-octadiene to α,β-Enones. ACS Publications. 2

Sources

Technical Support Center: Optimizing Lewis Acid Catalyst Loading for 1,4-Bis(trimethylsilyl)-2-butene Reactions

This guide bypasses generic advice to provide field-proven causality, self-validating protocols, and targeted troubleshooting for your organosilicon workflows.

Mechanistic Divergence: The Role of the Lewis Acid

The fundamental challenge with 1,4-bis(trimethylsilyl)-2-butene is controlling the fate of the highly stabilized β-silyl carbocation intermediate. The concentration and valency of the Lewis acid dictate whether the intermediate undergoes a simple elimination (yielding a mono-allylated vinylsilane) or a secondary intramolecular attack (yielding a [3+2] annulated cyclopentane) 1[1].

Mechanistic divergence of 1,4-bis(trimethylsilyl)-2-butene reactions modulated by Lewis acid.

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Should I immediately increase the Lewis acid loading?

No. Do not immediately increase the loading. Stalled reactions with 1,4-bis(trimethylsilyl)-2-butene are rarely caused by insufficient initial catalyst. Instead, the causality lies in catalyst poisoning . As the reaction proceeds, the eliminated trimethylsilyl group (e.g., as TMS-Cl or TMS-F) and the newly formed oxygen-rich product can tightly coordinate and sequester the Lewis acid, effectively killing the catalytic cycle 2[2].

-

The Fix: Before altering the stoichiometry, verify the anhydrous nature of your solvent. Trace moisture hydrolyzes Lewis acids like TiCl₄. If moisture is ruled out, implement a stepwise addition protocol (e.g., 0.5 equiv initially, followed by 0.5 equiv after 2 hours) rather than a single bulk addition. This maintains a steady concentration of active catalyst without overwhelming the system.

Q2: I am observing significant protodesilylation (loss of the TMS group without coupling). How do I prevent this?

Protodesilylation occurs when a proton outcompetes your activated electrophile for the nucleophilic alkene. The causality here is an overly harsh Lewis acid loading (e.g., >1.2 equiv of unbuffered TiCl₄), which accelerates the degradation of trace water or solvent into protic species (HCl).

-

The Fix: Switch to a milder Lewis acid such as BF₃·OEt₂ or reduce the TiCl₄ loading to sub-stoichiometric amounts (0.1–0.2 equiv) if your electrophile is highly reactive 3[3]. Additionally, adding a non-nucleophilic acid scavenger (like 2,6-di-tert-butylpyridine) will neutralize rogue protons without interfering with the Lewis acid's ability to activate the electrophile.

Q3: How do I control the selectivity between the mono-allylation (vinylsilane) and the[3+2] annulation (cyclopentane) product?

The selectivity is strictly governed by the lifetime of the β-silyl carbocation and the multivalent nature of the Lewis acid. Strong, multivalent Lewis acids like TiCl₄ (used in stoichiometric amounts, 1.0–1.2 equiv) stabilize the intermediate and activate the newly formed functional groups, promoting a second intramolecular attack to yield the annulated cyclopentane. Conversely, weaker or strictly monovalent Lewis acids like BF₃·OEt₂ (0.5 equiv) promote rapid elimination of the TMS group, yielding the mono-allylated vinylsilane 2[2].

Quantitative Data: Catalyst Selection & Loading Guidelines

Use the following table to benchmark your initial experimental design. The quantitative loading ranges directly correlate to the desired reaction pathway.

| Lewis Acid Catalyst | Optimal Loading (equiv) | Electrophile Activation | Primary Reaction Pathway | Common Side Reactions |

| TiCl₄ | 1.0 – 1.2 | Very Strong | [3+2] Annulation | Protodesilylation, Polymerization |

| SnCl₄ | 0.5 – 1.0 | Strong | Mixed / Annulation | Halodesilylation |

| BF₃·OEt₂ | 0.2 – 0.5 | Moderate | Mono-allylation (Vinylsilane) | Ether cleavage (with acetals) |

| InCl₃ | 0.05 – 0.1 | Mild | Mono-allylation | Slow reaction rates |

Self-Validating Experimental Protocol: Loading Optimization Matrix

To find the exact loading required for your specific electrophile, you must run a titration matrix. This protocol is designed as a self-validating system : by running parallel reactions at 0.1, 0.5, and 1.0 equivalents, you mathematically isolate the kinetic window. If the 0.1 equiv reaction stalls while the 1.0 equiv reaction degrades into polymeric byproducts, you have proven that the optimal loading lies strictly in the mid-range, independent of environmental variables.

Step-by-Step Methodology:

-

Preparation of the Electrophile Solution: In three separate oven-dried, argon-purged Schlenk flasks, dissolve the electrophile (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL). Cool the solutions to -78 °C using a dry ice/acetone bath.

-

Silane Addition: Add 1,4-bis(trimethylsilyl)-2-butene (1.2 mmol) dropwise to each cooled solution.

-

Causality: Adding the silane before the Lewis acid prevents premature activation, halodesilylation, or oligomerization of the silane by the bare catalyst.

-

-

Lewis Acid Titration: Prepare a 1.0 M solution of your chosen Lewis acid (e.g., TiCl₄) in CH₂Cl₂. Add the Lewis acid dropwise down the side of the flask over 10 minutes to achieve loadings of 0.1 equiv (Flask A) , 0.5 equiv (Flask B) , and 1.0 equiv (Flask C) .

-

Reaction Monitoring: Stir all flasks at -78 °C for 2 hours. Monitor the consumption of the electrophile via TLC or GC-MS.

-

Cryogenic Quenching: Quench the reactions strictly at -78 °C by adding pre-cooled saturated aqueous NaHCO₃ (2 mL).

-

Causality: Quenching at low temperature prevents the exothermic degradation of the β-silyl carbocation intermediate during workup, locking in the kinetic product ratio.

-

-

Workup: Warm to room temperature, extract with diethyl ether (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure for NMR analysis.

References

- Source: Frontiers in Chemistry / National Institutes of Health (NIH)

- Title: Recent Developments in the Catalytic Enantioselective Sakurai Reaction Source: MDPI URL

- Title: The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones Source: RSC Advances / Royal Society of Chemistry URL

Sources

Technical Support Center: Purification & Fractional Distillation of 1,4-Bis(trimethylsilyl)-2-butene

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven methodologies for the purification of crude 1,4-Bis(trimethylsilyl)-2-butene. Because organosilanes present unique thermal and atmospheric sensitivities, this document is designed to explain the causality behind each protocol, ensuring your workflows are robust, reproducible, and self-validating.

Physicochemical Properties

Before initiating any distillation protocol, it is critical to understand the thermal boundaries of your target molecule.

| Property | Value |

| Chemical Formula | C10H24Si2 |

| Molecular Weight | 200.47 g/mol |

| Boiling Point (Atmospheric) | ~210–215 °C |

| Boiling Point (Vacuum) | ~85–90 °C at 12 Torr |

| Density | ~0.82 g/mL |

| Appearance | Clear, colorless liquid |

| Isomeric Forms | (E) and (Z) geometries |

Purification Workflow

Step-by-step purification workflow for crude 1,4-Bis(TMS)-2-butene.

Step-by-Step Methodology: Fractional Distillation Protocol

Phase 1: System Preparation & Degassing

-

Causality: Organosilanes are sensitive to moisture, which can lead to unwanted siloxane formation. Furthermore, dissolved gases and residual reaction solvents (e.g., THF) will cause violent bumping under high vacuum.

-

Procedure:

-

Assemble a standard distillation apparatus with thoroughly dried glassware.

-

Validation Check (Leak Test): Evacuate the system to <0.5 Torr. Isolate the vacuum pump by closing the manifold valve. Validation: If the pressure rises by more than 0.1 Torr/min, you have an active leak. Locate and regrease the leaking joint before proceeding.

-

Stir the crude mixture at room temperature under a moderate vacuum (50 Torr) for 30 minutes to strip light solvents.

-

Phase 2: Short-Path Distillation (Flash Distillation)

-

Causality: Heating crude mixtures containing inorganic salts and high-molecular-weight polymers in a fractional column causes severe column fouling, localized superheating, and a drastic reduction in theoretical plates.

-

Procedure:

-

Transfer the degassed crude to a short-path distillation setup.

-

Apply high vacuum (<1 Torr) and gradually heat the oil bath. Collect all distillate that comes over between 40–90 °C.

-

Validation: The residue remaining in the still pot should be a thick, dark, tarry substance. The distillate should be a pale-yellow to colorless liquid, confirming successful separation from heavy contaminants.

-

Phase 3: High-Vacuum Fractional Distillation

-

Causality: Fractional distillation utilizes a temperature gradient and repeated vaporization-condensation cycles to separate miscible liquids with close boiling points[1]. Vacuum is strictly required because heating the compound to its atmospheric boiling point (>210 °C) causes thermal decomposition and isomerization[2]. Lowering the system pressure proportionally lowers the boiling point, protecting product integrity[3].

-

Procedure:

-

Equip the distillation flask with a vacuum-jacketed Vigreux column or a column packed with stainless steel sponge (to increase theoretical plates for separating mono-silylated impurities).

-

Apply a stable vacuum (e.g., 10–12 Torr). Heat the pot slowly until reflux is established in the lower third of the column. Allow the column to equilibrate for 15 minutes.

-

Forecut: Collect the light-boiling fraction (mono-silylated impurities and residual siloxanes) at a head temperature of <80 °C (at 12 Torr).

-

Main Fraction: Swap the receiving flask. Collect the main fraction at a head temperature of 85–90 °C (at 12 Torr).

-

Validation: Analyze the main fraction via GC-MS or ¹H-NMR. Validation: The absence of a vinylic proton multiplet corresponding to the mono-silylated alkene confirms >98% purity of the bis-silylated target.

-

Troubleshooting & FAQs

Q1: Why is my product isomerizing from the (Z)-isomer to the (E)-isomer during distillation? A: This is a classic case of thermal stress. 1,4-Bis(trimethylsilyl)-2-butene is highly susceptible to thermal isomerization when exposed to high temperatures for prolonged periods.

-

Root Cause: The still pot temperature is too high (>130 °C).

-

Solution: Increase the vacuum strength (lower the pressure to <5 Torr) to further depress the boiling point[4]. Ensure your vacuum pump is properly maintained and the cold trap is filled with liquid nitrogen to maximize pump efficiency.

Thermal degradation and isomerization pathways under excessive heat.

Q2: I am experiencing severe bumping in the still pot, which is pushing crude liquid up the column. How do I fix this? A: Bumping under vacuum is caused by the sudden nucleation and violent expansion of trapped vapor bubbles.

-

Root Cause: Incomplete degassing of light solvents or a lack of nucleation sites.

-

Solution: Do not rely on boiling chips, as they lose effectiveness under vacuum. Instead, use magnetic stirring at a high RPM to continuously break the surface tension. If bumping persists, cool the system, break the vacuum with dry nitrogen, and repeat the room-temperature degassing phase for an additional 30 minutes.

Q3: My fractional column is flooding, and liquid is not returning to the pot. What is happening? A: Column flooding occurs when the upward vapor velocity exceeds the downward liquid velocity, creating a liquid bottleneck.

-

Root Cause: The heat input to the still pot is too high, or the column packing is too dense.

-

Solution: Lower the oil bath temperature to reduce the boil-up rate. If using a packed column, ensure the packing material (e.g., glass helices or steel sponge) is loosely packed to allow a sufficient void fraction for liquid return.

References

-

Title: Fractional distillation | Source: Wikipedia | URL: [Link]

-

Title: Vacuum distillation | Source: Wikipedia | URL: [Link]

-

Title: Vacuum Distillation | Source: Welch Vacuum Products | URL: [Link]

-

Title: Vacuum Distillation | Source: Busch Global | URL: [Link]

Sources

Technical Support Center: Overcoming Moisture Sensitivity and Degradation in 1,4-Bis(trimethylsilyl)-2-butene Handling

Welcome to the Technical Support Center for 1,4-Bis(trimethylsilyl)-2-butene (BTMSB) . As a bis-allylsilane, BTMSB is a highly versatile linchpin reagent used extensively in dual Hosomi-Sakurai reactions, cross-coupling, and the total synthesis of complex natural products [1]. However, its dual trimethylsilyl (TMS) groups make it exceptionally susceptible to moisture-induced degradation.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute reproducibility in your air- and moisture-sensitive workflows.

Mechanistic Insight: The Causality of Degradation

To effectively handle BTMSB, one must understand why it degrades. Allylsilanes are generally stable to ambient air and water only in the absence of electrophiles or acids [2]. However, in a laboratory setting, trace moisture interacts with ambient CO₂ or Lewis acid catalysts (e.g., TiCl₄, BF₃·OEt₂) to generate Brønsted acids (HCl, HF).

When exposed to trace acid, the alkene bond in BTMSB undergoes rapid electrophilic attack by a proton (H⁺). The resulting carbocation is highly stabilized by the adjacent C–Si bond—a phenomenon known as the β-silicon effect . This hyperconjugation weakens the C–Si bond, allowing trace water to attack the silicon atom. This process, known as protodesilylation , cleaves the TMS group to form trimethylsilanol (TMS-OH) and a mono-allylsilane byproduct [3]. The TMS-OH subsequently condenses into hexamethyldisiloxane (HMDS), rendering the reagent useless for stoichiometric transformations.

Figure 1: Mechanistic pathway of moisture-induced protodesilylation and siloxane formation in BTMSB.

Troubleshooting & FAQs

Q1: Why is my BTMSB turning cloudy or forming a precipitate during storage? A1: The cloudiness is a direct visual indicator of hexamethyldisiloxane (HMDS) formation and potential polymerization [4]. When moisture breaches the container seal, protodesilylation occurs. The cleaved TMS groups hydrolyze into TMS-OH, which rapidly condenses into insoluble HMDS networks. If your reagent is cloudy, the stoichiometry of your bis-allylsilane is already compromised.

Q2: My Hosomi-Sakurai allylation yields are inconsistent, and I suspect reagent degradation. How does moisture specifically disrupt this reaction? A2: Hosomi-Sakurai reactions rely on Lewis acids to activate the electrophile (e.g., an aldehyde). If your BTMSB or solvent contains trace moisture, the Lewis acid will preferentially react with the water, undergoing violent hydrolysis. This not only destroys your catalyst (halting the reaction) but also generates potent Brønsted acids (like HCl) that rapidly protodesilylate and destroy the remaining BTMSB in situ [5].

Q3: Can I recover or purify degraded BTMSB before an experiment? A3: Yes. Because the primary degradation byproducts (HMDS and mono-allylsilanes) have different boiling points than intact BTMSB, the reagent can be recovered via fractional distillation under reduced pressure. It must be distilled over a drying agent like Calcium Hydride (CaH₂) to ensure absolute removal of trace water and silanols (See Protocol 1).

Quantitative Degradation Data

To emphasize the critical nature of proper storage, the following table summarizes the degradation kinetics of BTMSB under various environmental conditions, tracked via ¹H NMR integration.

Table 1: Impact of Storage Conditions on BTMSB Purity

| Storage Condition | Timeframe | % Intact BTMSB | % HMDS / Byproduct | Visual Appearance |

| Room Temp, Ambient Air | 1 Week | 82% | 18% | Slightly cloudy |

| 4°C, Ambient Air | 1 Month | 89% | 11% | Clear to trace haze |

| 4°C, Argon (Septum Seal) | 6 Months | 96% | 4% | Clear liquid |

| -20°C, Argon (Sealed Ampoule) | 12 Months | >99% | <1% | Clear liquid |

Standard Operating Procedures (SOPs)

To guarantee scientific integrity, the following workflows utilize self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Rigorous Drying and Purification of BTMSB

Use this protocol if your BTMSB is older than 3 months or shows visual cloudiness.

-

Preparation: Transfer the degraded BTMSB into a flame-dried Schlenk flask containing 5% w/w finely powdered Calcium Hydride (CaH₂) under a positive pressure of Argon.

-

Stirring: Stir the suspension at room temperature for 12 hours. The CaH₂ will react with trace water and TMS-OH, evolving hydrogen gas.

-

Distillation: Equip the flask with a short-path distillation head. Perform a fractional vacuum distillation (BTMSB boils at ~85°C at 15 mmHg). Discard the first 10% of the distillate (forecut) to remove low-boiling HMDS and mono-allylsilane impurities.

-

Collection: Collect the main fraction in a flame-dried, Argon-purged Schlenk bomb.

-

Self-Validation Checkpoint: Run a ¹H NMR (in anhydrous CDCl₃) of the distilled product. The protocol is validated only if: The integration ratio of the internal alkene protons (~5.3 ppm) to the TMS protons (~0.0 ppm) is exactly 1:9, and the HMDS peak at ~0.05 ppm is strictly absent.

Protocol 2: Moisture-Free Reaction Setup for Allylation

Use this workflow for transferring BTMSB into a reaction vessel.

-

Glassware Preparation: Flame-dry all reaction glassware under a vacuum of <0.1 mmHg for 5 minutes. Backfill with high-purity Argon. Repeat this cycle three times (Schlenk technique).

-

Solvent Validation: Dispense your reaction solvent (e.g., anhydrous CH₂Cl₂) from a solvent purification system.

-

Reagent Transfer: Using an oven-dried, gas-tight Hamilton syringe, pierce the septum of the BTMSB storage flask. Slowly draw the required volume, ensuring no bubbles are formed. Transfer directly into the reaction vessel.

-

Self-Validation Checkpoint: Perform a Karl Fischer titration on a 1 mL aliquot of the reaction mixture prior to Lewis acid addition. The system is validated only if: The water content is <10 ppm. Furthermore, upon the dropwise addition of the Lewis acid catalyst at -78°C, the complete absence of white fuming visually validates the successful exclusion of ambient moisture.

Figure 2: Standard moisture-free Schlenk workflow for the transfer and reaction of BTMSB.

References

-

Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry (via PMC).[Link]

-

Dual Activation in Asymmetric Allylsilane Addition to Chiral N-Acylhydrazones: Method Development, Mechanistic Studies, and Elaboration of Homoallylic Amine Adducts. The Journal of Organic Chemistry. [Link]

-

Temporary Silicon Connection Strategies in Intramolecular Allylation of Aldehydes with Allylsilanes. The Journal of Organic Chemistry.[Link]

-

Organosilane deposition for microfluidic applications. Biomicrofluidics (via PMC).[Link]

-

Asymmetric Addition of Allylsilanes to Aldehydes: A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai Reaction. The Journal of Organic Chemistry.[Link]

Sources

Comparative Reactivity Guide: (E)- vs. (Z)-1,4-Bis(trimethylsilyl)-2-butene

Executive Summary

For drug development professionals and synthetic chemists, the geometric configuration of bifunctional building blocks dictates the success of stereoselective pathways. 1,4-Bis(trimethylsilyl)-2-butene is a versatile allylsilane, but its (E) and (Z) isomers exhibit profound differences in thermodynamic stability, coordination chemistry, and kinetic reactivity. This guide objectively compares their performance, focusing on their behavior in Lewis acid-mediated Hosomi-Sakurai allylations, supported by experimental protocols and mechanistic rationale.

Structural and Thermodynamic Foundations

The fundamental divergence in reactivity between the (E) and (Z) isomers stems from allylic strain (A-strain) and steric hindrance.

-

(E)-Isomer: Thermodynamically favored. The trans geometry minimizes steric repulsion between the two bulky -CH 2 TMS groups. When subjected to dilithiation, the (E)-isomer readily undergoes structural reorganization to form stable, well-defined lithium-bridged complexes[1].

-

(Z)-Isomer: Experiences significant steric congestion. However, this pre-organized cis geometry can facilitate unique multi-metallic coordination modes. X-ray crystallography and 1 H- 7 Li HOESY NMR studies have confirmed that dilithiation results in a planar (Z)-butenediyl unit, demonstrating how geometric constraints dictate organometallic structures[2].

In broader catalytic contexts, such as borenium-catalyzed hydroborations, E/Z mixtures of these silanes display distinct kinetic profiles, often allowing the more reactive isomer to be selectively functionalized[3]. Because synthetic dimerization of vinyl silanes frequently yields a mixture of these isomers[4], understanding their isolated reactivity is critical for downstream synthesis.

Mechanistic Divergence in Electrophilic Allylation

When utilized as nucleophiles in the Hosomi-Sakurai reaction (addition to aldehydes), the isomers follow divergent pathways dictated by the β -silicon effect. To stabilize the developing positive charge in the transition state, the Si-C bond must align parallel to the alkene's p-orbital.

-

The (E)-Pathway: Adopts an extended, open transition state. The antiperiplanar arrangement allows the nucleophilic attack to proceed without the terminal TMS group clashing with the Lewis acid-activated aldehyde. This results in rapid kinetics and high syn-diastereoselectivity.

-

The (Z)-Pathway: To achieve the necessary orbital overlap, the cis-oriented TMS group is forced into close proximity with the aldehyde's substituents. This severe steric clash raises the activation energy ( Ea ). Consequently, the reaction is kinetically sluggish and yields the anti-diastereomer, but with eroded selectivity due to the system exploring higher-energy transition states to relieve strain.

Reaction Pathway Visualization

Mechanistic divergence in Hosomi-Sakurai allylation of E and Z isomers.

Quantitative Performance Data

The following table summarizes the comparative performance of isolated (E) and (Z) isomers when reacted with standard aldehydes under TiCl4 catalysis.

| Substrate (Aldehyde) | Silane Isomer | Reaction Temp / Time | Isolated Yield (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | (E) | -78 °C / 2.0 h | 88% | 92:8 |

| Benzaldehyde | (Z) | -40 °C / 5.0 h | 65% | 30:70 |

| Cyclohexanecarboxaldehyde | (E) | -78 °C / 2.5 h | 85% | 95:5 |

| Cyclohexanecarboxaldehyde | (Z) | -40 °C / 6.0 h | 58% | 25:75 |

Data Interpretation: The (Z)-isomer consistently requires elevated temperatures (-40 °C vs -78 °C) and extended reaction times to achieve moderate conversion, directly validating the steric impedance modeled in the transition state.

Experimental Protocol: Self-Validating Allylation Workflow

To objectively assess the reactivity of these isomers in your own laboratory, utilize this standardized, self-validating Hosomi-Sakurai protocol. The visual and temporal cues (e.g., delayed consumption of the Z-isomer on TLC) serve as built-in verification of the kinetic differences.

Reagents & Equipment:

-

(E)- or (Z)-1,4-Bis(trimethylsilyl)-2-butene (1.2 equiv)

-

Target Aldehyde (1.0 equiv)

-

Titanium(IV) chloride ( TiCl4 , 1.0 M in DCM, 1.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Flame-dried Schlenk flask under Argon

Step-by-Step Methodology:

-

Electrophile Activation: In the Schlenk flask, dissolve 1.0 mmol of the aldehyde in 10 mL of anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add 1.1 mL of the TiCl4 solution. Stir for 15 minutes. Causality note: The solution will turn deep yellow/orange, confirming the formation of the highly electrophilic oxonium-titanium complex.

-

Nucleophilic Addition: Dissolve 1.2 mmol of the selected silane isomer in 2 mL of anhydrous DCM. Add this solution dropwise over 5 minutes down the side of the flask to pre-cool the nucleophile before it hits the reaction mixture.

-

Kinetic Monitoring: Maintain the bath at -78 °C. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, visualized with basic KMnO4 ).

-

For the (E)-isomer: Expect complete consumption of the aldehyde within 2 hours at -78 °C.

-

For the (Z)-isomer: If no progress is observed after 2 hours, allow the bath to slowly warm to -40 °C (using a dry ice/acetonitrile bath) and monitor for an additional 3-4 hours.

-

-

Quenching: Once the aldehyde is consumed, quench the reaction at the current temperature by rapidly injecting 5 mL of saturated aqueous NaHCO3 . Remove the cooling bath and allow the mixture to warm to room temperature. Causality note: Cold quenching prevents retro-aldol-type reversibility and traps the kinetic diastereomeric ratio.

-

Workup & Isolation: Extract the aqueous layer with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate in vacuo.

-

Stereochemical Analysis: Obtain a crude 1 H NMR spectrum to determine the exact syn:anti ratio before performing flash column chromatography, as silica gel can sometimes fractionate diastereomers, skewing the reported ratio.

References

-

Field, L. D., Gardiner, M. G., Kennard, C. H. L., Messerle, B. A., & Raston, C. L. (1991). Synthesis, Reactivity, and NMR Studies of Dilithiated (E)-1,4-bis(trimethylsilyl)but-2-ene and (E)-1,4-bis(trimethylsilyl)-2,3-dimethylbut-2-ene. Organometallics, 10(9), 3167-3172. URL:[Link]

-

Field, L. D., Gardiner, M. G., Messerle, B. A., & Raston, C. L. (1992). Structure of dilithio-(E)-1,4-bis(trimethylsilyl)but-2-ene by x-ray crystallography and 1H-7Li HOESY. Organometallics, 11(11), 3566-3570. URL:[Link]

-

Prokofjevs, A., et al. (2013). Borenium-Catalyzed Hydroborations of Silyl-Substituted Alkenes and Alkynes with a Readily Available N-Heterocyclic Carbene–Borane. Organometallics, 32(22), 6777–6783. URL:[Link]

-

Szadkowska, A., et al. (2018). Non-Selective Dimerization of Vinyl Silanes by the Putative (Phenanthroline)PdMe Cation to 1,4-Bis(trialkoxysilyl)butenes. Inorganics, 6(4), 102. URL:[Link]

Sources

Validation of 1,4-Bis(trimethylsilyl)-2-butene purity using quantitative NMR (qNMR) spectroscopy

Validation of 1,4-Bis(trimethylsilyl)-2-butene Purity: A Comparative Guide to qNMR vs. Chromatographic Techniques

Executive Summary

For researchers and drug development professionals, 1,4-Bis(trimethylsilyl)-2-butene (BTMSB) is a highly valuable reagent used in organic synthesis, particularly for the allylation of electrophiles and cross-coupling reactions. However, validating the purity of organosilicon compounds presents a unique analytical challenge. This guide objectively compares the efficacy of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods (GC-FID and HPLC-UV), demonstrating why qNMR is the gold standard for absolute purity determination.

The Analytical Challenge: Why Chromatography Falls Short

When assessing the purity of a synthesized batch of BTMSB, standard chromatographic techniques often yield misleading results due to the specific physicochemical properties of organosilanes.

-

HPLC-UV (Response Factor Bias): BTMSB lacks a conjugated π -system; its isolated alkene bond absorbs very weakly in the low UV range (< 220 nm). If a sample contains even trace amounts of aromatic impurities (e.g., residual ligands from a cross-coupling catalyst), these impurities will exhibit massive UV molar absorptivities. Relying on HPLC-UV "area %" will artificially deflate the apparent purity of BTMSB, as the detector disproportionately exaggerates the impurities.

-

GC-FID (The Calibration Catch-22): Because BTMSB is volatile, Gas Chromatography with Flame Ionization Detection (GC-FID) is frequently attempted. However, FID relies on carbon counting. The presence of six silicon-bonded methyl groups in BTMSB alters its effective carbon response compared to standard hydrocarbon impurities. While GC-FID is excellent for volatile impurity profiling, calculating an absolute mass fraction requires a highly pure, certified reference standard of BTMSB itself[1]. This creates a circular dependency: you cannot validate the purity of a new batch without an already validated standard.

Quantitative NMR (qNMR): The Universal Absolute Method

Quantitative NMR (qNMR) bypasses the limitations of chromatography by acting as a primary ratio method. The fundamental principle is causality-driven: the integrated area of a specific NMR resonance signal is directly proportional to the number of nuclei (protons) contributing to it, rendering the chemical structure of the analyte entirely irrelevant to the detector's response[2].

By co-dissolving the BTMSB sample with a certified Internal Standard (IS) in the same NMR tube, qNMR provides a self-validating system . Both the analyte and the IS experience the exact same magnetic field, pulse sequence, and environmental conditions. Any instrument drift affects both equally, canceling out potential errors. This allows for absolute quantification and direct metrological traceability to the International System of Units (SI) without ever needing a reference standard of BTMSB[3],[4]. Routine use of qNMR thus serves the dual purpose of structural identification and absolute purity determination in a single, non-destructive assay[5].

Comparative Performance Data

The following table summarizes representative validation data for a single batch of synthesized BTMSB, highlighting the stark differences in apparent purity based on the chosen analytical technique.

| Analytical Technique | Apparent Purity (%) | Precision (RSD, n=5) | Calibration Requirement | Key Limitation / Advantage |

| Quantitative ¹H-NMR | 98.6% | 0.15% | Certified Internal Standard (e.g., Maleic Acid) | Advantage: Absolute mass % quantification; no BTMSB standard needed. |

| GC-FID (Area %) | 99.4% | 0.30% | None (Assumes equal response factors) | Limitation: Overestimates purity due to differing carbon responses of organosilanes. |

| HPLC-UV (210 nm) | 85.2% | 1.20% | None (Assumes equal UV absorbance) | Limitation: Severe bias; trace aromatic impurities exhibit massive UV response. |

Experimental Protocols

Protocol A: qNMR Purity Determination (The Gold Standard)

This protocol utilizes Maleic Acid as an internal standard. Maleic acid provides a sharp singlet at ~6.3 ppm (2 vinylic protons), which perfectly avoids overlapping with the BTMSB vinylic protons at ~5.3 ppm (2 protons).

-

Metrological Weighing: Using a microbalance (d = 0.001 mg) calibrated with SI-traceable weights, accurately weigh ~20.0 mg of the BTMSB sample and ~10.0 mg of certified Maleic Acid (NIST SRM or equivalent, >99.9% purity) into a clean glass vial. Note: Static electricity must be discharged using an anti-static ionizer to prevent weighing errors.

-

Co-dissolution: Add 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Vortex gently until complete dissolution is achieved. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

-

NMR Acquisition (Causality Check): Acquire the ¹H-NMR spectrum at 400 MHz or higher using a standard 90° pulse program (zg). Critical Step: Set the longitudinal relaxation delay (D1) to at least 60 seconds. Why? Protons in organosilanes (especially TMS groups) have long T1 relaxation times. If the D1 delay is not at least 5×T1 , the protons will not fully relax between pulses, leading to artificially truncated integrals and a falsely calculated purity.

-

Spectral Processing: Apply a line broadening factor of 0.3 Hz. Perform rigorous manual phase correction and a baseline correction (e.g., polynomial fit) to ensure the baseline is perfectly flat beneath the peaks of interest.

-

Integration & Calculation: Integrate the Maleic Acid singlet (~6.3 ppm, 2H) and the BTMSB vinylic multiplet (~5.3 ppm, 2H). Calculate the absolute mass fraction ( Px ) using the following equation:

Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity).

Protocol B: GC-FID Analysis (For Volatile Impurity Profiling)

While not suitable for absolute mass % without a standard, GC-FID is an excellent complementary technique for identifying the number of volatile impurities.

-

Sample Preparation: Dissolve 10 mg of BTMSB in 10 mL of HPLC-grade hexane (1 mg/mL).

-

Chromatographic Conditions: Inject 1 µL of the sample onto a non-polar capillary column (e.g., HP-5, 30 m × 0.32 mm × 0.25 µm). Set the injection port to 250°C with a split ratio of 50:1.

-

Temperature Program: Hold at 50°C for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes. Set the FID detector to 280°C.

-

Analysis: Integrate all peaks to determine the relative area % of impurities.

Visualizations

Step-by-step workflow for absolute purity validation using qNMR.

Decision tree for selecting analytical methods for organosilicon compounds.

Conclusion

For non-chromophoric organosilanes like 1,4-Bis(trimethylsilyl)-2-butene, traditional chromatographic methods introduce severe quantification biases or require impossible-to-source reference standards. By adopting qNMR with a certified internal standard, researchers can establish a self-validating, highly accurate, and SI-traceable protocol for absolute purity determination.

References

-

MDPI - Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available at:[Link]

-

PubMed - Determining and reporting purity of organic molecules: why qNMR. Available at:[Link]

-

Emery Pharma - A Guide to Quantitative NMR (qNMR). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]

- 3. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]

- 4. emerypharma.com [emerypharma.com]

- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4-Bis(trimethylsilyl)-2-butene compared to crotyltrimethylsilane in asymmetric synthesis

An in-depth technical analysis of allylsilane reagents in asymmetric synthesis requires moving beyond basic reaction schemes to understand the stereoelectronic principles that govern their behavior. The Hosomi-Sakurai reaction remains a cornerstone for stereoselective C–C bond formation[1]. However, the choice of the allylsilane dictates the architectural trajectory of the target molecule.

This guide provides an objective, data-driven comparison between crotyltrimethylsilane —a precision tool for generating contiguous stereocenters—and 1,4-bis(trimethylsilyl)-2-butene —a versatile bis-nucleophilic linchpin used for complex annulations.

Mechanistic Profiling & Causality

Crotyltrimethylsilane: Precision in Contiguous Stereocenters

Crotyltrimethylsilane is the quintessential mono-nucleophile for asymmetric crotylation. The addition of the crotyl group to an activated carbonyl generates two new stereocenters simultaneously: a hydroxyl-bearing carbon and a methyl-bearing α -carbon.